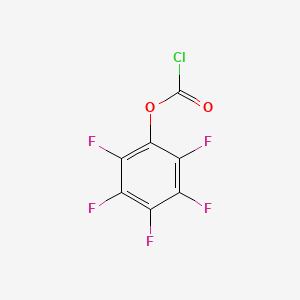
Pentafluorophenyl chloroformate
Descripción general
Descripción
Pentafluorophenyl chloroformate is a chemical compound with the molecular formula C7ClF5O2. It is known for its high reactivity and is widely used in organic synthesis, particularly in the preparation of activated esters. The compound is characterized by the presence of a pentafluorophenyl group attached to a chloroformate moiety, which imparts unique chemical properties.
Aplicaciones Científicas De Investigación
Pentafluorophenyl chloroformate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: In biological research, this compound is used to modify proteins and other biomolecules. It helps in the formation of stable linkages between different molecular entities.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates and active pharmaceutical ingredients.
Mecanismo De Acción
Target of Action
Pentafluorophenyl chloroformate is a chemical reagent used in the synthesis of several commonly used active esters . Its primary targets are the functional groups of other molecules, particularly those containing amines, where it acts as an acylating agent .
Mode of Action
The compound interacts with its targets through a process known as acylation. In this reaction, the chloroformate group of the this compound molecule reacts with an amine group on the target molecule to form an amide bond . This results in the transfer of the pentafluorophenyl group to the target molecule .
Biochemical Pathways
The acylation reaction involving this compound can affect various biochemical pathways. For instance, it can be used in the synthesis of peptides, where it aids in the formation of peptide bonds . The exact pathways affected would depend on the specific target molecules involved.
Result of Action
The primary result of the action of this compound is the formation of new chemical bonds, specifically amide bonds . This can lead to the creation of new molecules, such as peptides or other types of esters . The exact molecular and cellular effects would depend on the specific target molecules and the context in which the compound is used.
Direcciones Futuras
Pentafluorophenyl chloroformate has potential applications in the field of polymer science. It can be used to create bio-inspired single-chain polymer nanoparticles (SCNPs), which can mimic the exceptional characteristics of proteins . This could enable unprecedented control over a nanomaterial’s pharmacokinetic behavior, enabling controlled delivery of therapeutics or imaging agents . Furthermore, the current century has witnessed a lot of progress in the field of peptide synthesis, including developments in new synthetic strategies, suitable selection of protecting groups, and introduction of efficient coupling reagents, as well as the development of automated peptide synthesizers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentafluorophenyl chloroformate can be synthesized through several methods. One common synthetic route involves the reaction of pentafluorophenol with phosgene in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dichloromethane at room temperature . The overall reaction can be represented as follows:
C6F5OH+COCl2→C6F5OCOCl+HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield.
Análisis De Reacciones Químicas
Types of Reactions
Pentafluorophenyl chloroformate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloroformate group is highly reactive towards nucleophiles, leading to the formation of carbamates, carbonates, and esters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form pentafluorophenol and carbon dioxide.
Alcoholysis: Reaction with alcohols results in the formation of pentafluorophenyl esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are frequently used solvents.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
Carbamates: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carbonates: Formed by the reaction with phenols.
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl chloroformate
- Methyl chloroformate
- Ethyl chloroformate
- Benzyl chloroformate
Comparison
Pentafluorophenyl chloroformate is unique due to the presence of the pentafluorophenyl group, which imparts higher reactivity and stability compared to other chloroformates. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring high chemical stability .
Conclusion
This compound is a versatile and highly reactive compound with numerous applications in scientific research and industry. Its unique chemical properties make it an invaluable tool in organic synthesis, biology, medicine, and industrial processes.
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) carbonochloridate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7ClF5O2/c8-7(14)15-6-4(12)2(10)1(9)3(11)5(6)13 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBYMIGEEFVPNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7ClF5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36919-02-5 | |
| Record name | pentafluorophenyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
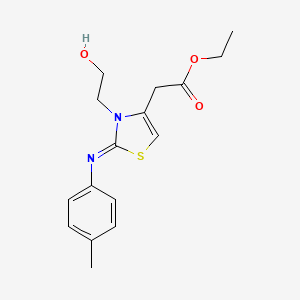
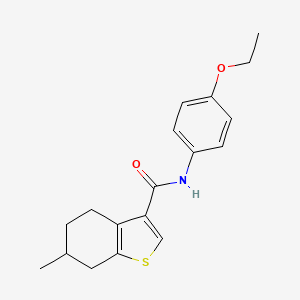
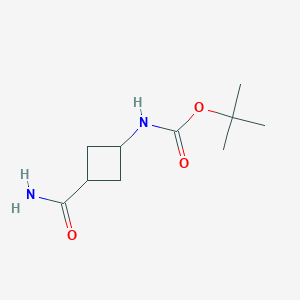
![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2874573.png)
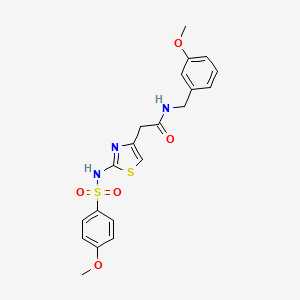
![N-(2-bromo-4-nitrophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2874576.png)


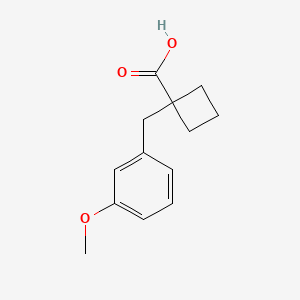
![1-(3-Fluorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2874581.png)
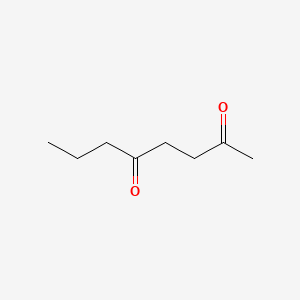
![N-(1-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2874586.png)
![Ethyl 1-(6-benzyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate](/img/structure/B2874589.png)
![2-(3,4-dimethoxyphenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2874593.png)
